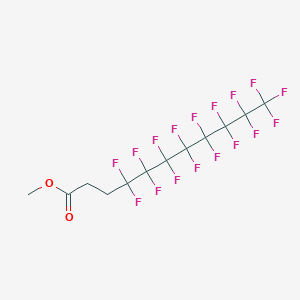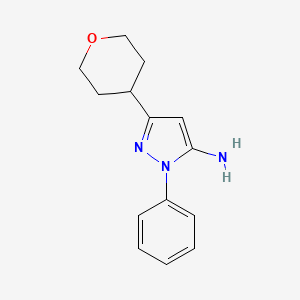
3,5-Dihydroxycyclohexan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
trans-(+/-)-3,5-Dihydroxy-cyclohexanone: is an organic compound that belongs to the class of cyclohexanones. It is characterized by the presence of two hydroxyl groups attached to the cyclohexane ring at the 3rd and 5th positions, and a ketone group at the 1st position. This compound exists as a racemic mixture, meaning it contains equal amounts of both enantiomers.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Oxidation of Cyclohexane Derivatives: One common method involves the oxidation of cyclohexane derivatives using strong oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically requires acidic or basic conditions and elevated temperatures.
Hydroxylation of Cyclohexanone: Another method involves the hydroxylation of cyclohexanone using reagents like osmium tetroxide or hydrogen peroxide in the presence of a catalyst. This reaction is usually carried out under mild conditions to avoid over-oxidation.
Industrial Production Methods: In industrial settings, the production of trans-(+/-)-3,5-Dihydroxy-cyclohexanone often involves the catalytic hydrogenation of aromatic compounds followed by selective oxidation. This method allows for large-scale production with high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: trans-(+/-)-3,5-Dihydroxy-cyclohexanone can undergo further oxidation to form diketones or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form cyclohexanol derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with halogenating agents or sulfonyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Thionyl chloride in the presence of a base.
Major Products:
Oxidation: Formation of 3,5-diketocyclohexane.
Reduction: Formation of 3,5-dihydroxycyclohexanol.
Substitution: Formation of 3,5-dichlorocyclohexanone.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as an intermediate in the synthesis of various organic compounds.
- Employed in the study of stereochemistry and reaction mechanisms.
Biology:
- Investigated for its potential role in metabolic pathways involving cyclohexanone derivatives.
Medicine:
- Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry:
- Utilized in the production of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of trans-(+/-)-3,5-Dihydroxy-cyclohexanone involves its interaction with various molecular targets, including enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the compound can undergo redox reactions, affecting cellular oxidative states and signaling pathways.
Comparación Con Compuestos Similares
cis-3,5-Dihydroxy-cyclohexanone: Differing in the spatial arrangement of hydroxyl groups.
3,5-Dihydroxy-cyclohexanol: Lacking the ketone group.
3,5-Diketocyclohexane: Lacking the hydroxyl groups.
Uniqueness:
- The presence of both hydroxyl and ketone groups in trans-(+/-)-3,5-Dihydroxy-cyclohexanone allows for a diverse range of chemical reactions and applications.
- Its racemic nature provides a unique opportunity to study enantiomeric effects in biological systems.
Propiedades
IUPAC Name |
3,5-dihydroxycyclohexan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c7-4-1-5(8)3-6(9)2-4/h4-5,7-8H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTRJYFFVLSDQFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)CC1O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4H-1-Benzopyran-4-one, 6-[2-O-(6-deoxy-alpha-L-mannopyranosyl)-beta-D-glucopyranosyl]-5,7-dihydroxy-2-(4-methoxyphenyl)-](/img/structure/B12084518.png)
![O-[3-(3-bromophenoxy)propyl]hydroxylamine](/img/structure/B12084533.png)
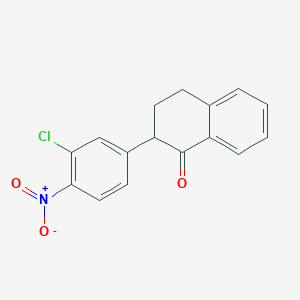

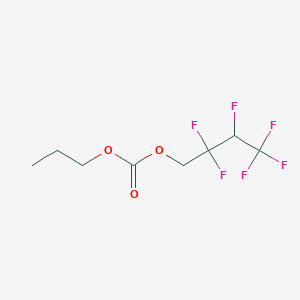

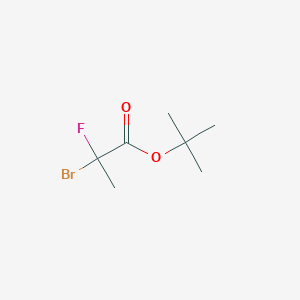
![[5-(4-Fluorophenyl)-2-thienyl][2-methyl-5-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)phenyl]-methanone](/img/structure/B12084561.png)
![4-Oxaspiro[bicyclo[3.2.0]heptane-6,1'-cyclopentane]-7-one](/img/structure/B12084563.png)

![5-[(4-Methoxyphenyl)methoxymethyl]-1,3-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole](/img/structure/B12084575.png)
